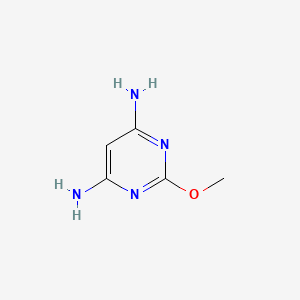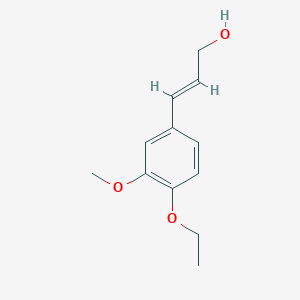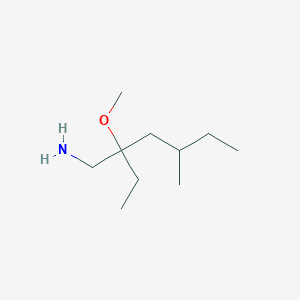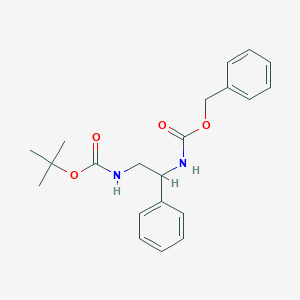![molecular formula C16H13BrOS B13098592 2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098592.png)
2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a bromophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in halogen bonding, while the thiobenzaldehyde moiety may interact with nucleophilic sites on proteins. These interactions can modulate the activity of biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propionic acid: Similar in structure but lacks the thiobenzaldehyde group.
2-(3-Bromophenyl)ethanol: Contains a bromophenyl group and an alcohol functional group.
3-Bromobenzaldehyde: Features a bromophenyl group and an aldehyde functional group
Properties
Molecular Formula |
C16H13BrOS |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-[3-(3-bromophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13BrOS/c17-15-7-3-6-13(10-15)16(18)9-8-12-4-1-2-5-14(12)11-19/h1-7,10-11H,8-9H2 |
InChI Key |
AMHQUZVSDCKZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC(=CC=C2)Br)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13098522.png)
![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)
![6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13098543.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B13098551.png)

![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)

![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)


![2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098587.png)
![tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13098591.png)
